molecular formula C5H10OS B1345192 4-(Methylthio)butanal CAS No. 42919-64-2

4-(Methylthio)butanal

Cat. No.: B1345192
CAS No.: 42919-64-2
M. Wt: 118.2 g/mol
InChI Key: RZBUXNXJKZHGLL-UHFFFAOYSA-N
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Description

4-(Methylthio)butanal is an organic compound belonging to the class of alpha-hydrogen aldehydes. It is characterized by the presence of a methylthio group attached to the fourth carbon of a butanal chain. This compound is known for its distinctive cabbage and garlic-like odor and is used in various applications, particularly in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylthio)butanal can be synthesized through several methods. One common approach involves the reaction of butanal with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the methylthio group to the butanal chain .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of butanal and methylthiol into the reactor, where they react in the presence of a catalyst. The reaction mixture is then subjected to purification processes to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Methylthio)butanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)butanal involves its interaction with various molecular targets. The aldehyde group in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

4-(Methylthio)butanal can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its unique combination of a butanal chain with a methylthio group, giving it a distinctive odor profile and reactivity that is leveraged in various applications .

Properties

IUPAC Name

4-methylsulfanylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBUXNXJKZHGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195565
Record name 4-(Methylthio)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

112.00 to 115.00 °C. @ 20.00 mm Hg
Record name 4-(Methylthio)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.034-1.042
Record name 4-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/527/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

42919-64-2
Record name 4-(Methylthio)butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42919-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)butanal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylthio)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylthio)butyraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.893
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Record name 4-(METHYLTHIO)BUTANAL
Source FDA Global Substance Registration System (GSRS)
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Record name 4-(Methylthio)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-(Methylthio)butanal?

A1: this compound is an organic compound with the molecular formula C5H10OS. Its molecular weight is 118.20 g/mol.

    Q2: Are there any insights on the potential stability and material compatibility of this compound from the provided research?

    A2: While specific data on this compound's stability isn't available in the provided papers, we can infer some aspects based on related compounds. The presence of the sulfur atom and the aldehyde group might make it susceptible to oxidation or polymerization under certain conditions. Storage under inert gas and at low temperatures might be necessary to enhance its stability.

    Q3: The research mentions isothiocyanates like erucin [1-isothiocyanato-4-(methylthio)butane]. Could this compound be a precursor for synthesizing such compounds?

    A: Yes, it's plausible. Erucin, found abundantly in arugula [, ], shares the 4-(methylthio)butyl structural feature with this compound. Conversion of the aldehyde group in this compound to an isothiocyanate group could potentially yield erucin or related analogs. This synthesis might involve several steps, including the formation of a thiocarbamate intermediate followed by dehydration.

    A3: It's possible. The synthesis of 4-(methylthio)butane-1,2-diol, as described in the paper, involves the reduction of 4-methylthio-2-oxo-1-butanol. this compound could theoretically be an intermediate formed during this reduction, especially if a stepwise reduction process is involved.

    Q5: Given that erucin exhibits anticancer properties [, ], could this compound or its derivatives hold similar potential?

    A: It's an intriguing possibility that warrants further investigation. Erucin's anticancer activity is attributed to its ability to release hydrogen sulfide (H2S) in biological environments []. While this compound doesn't possess the isothiocyanate group directly responsible for H2S release, its structural similarity to erucin suggests that it, or its derivatives, might interact with similar biological targets or be metabolized into compounds with anticancer properties.

    Q5: How can computational chemistry tools be applied to research on this compound and its analogs?

    A5: Computational chemistry offers valuable tools to explore the properties and potential of this compound:

      Q6: The research highlights the importance of analytical techniques in characterizing these compounds. What analytical methods would be relevant for studying this compound?

      A6: A combination of techniques would be essential for comprehensive characterization:

      • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying this compound in complex mixtures, as demonstrated by the analysis of plant extracts [, ].

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